(S)-Mapracorat
Übersicht
Beschreibung
(S)-Mapracorat is a useful research compound. Its molecular formula is C25H26F4N2O2 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-Mapracorat is a selective glucocorticoid receptor modulator (SGRM) that has shown significant promise in treating various inflammatory conditions while minimizing the side effects commonly associated with traditional corticosteroids. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anti-allergic properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound, also known as BOL-303242-X, is designed to selectively activate glucocorticoid receptors, which play a critical role in regulating inflammation and immune responses. Unlike classical glucocorticoids, this compound exhibits a lower potential for transactivation of genes, resulting in fewer side effects such as increased intraocular pressure and systemic immunosuppression .
Research indicates that this compound exerts its anti-inflammatory effects through several mechanisms:
- Inhibition of Cytokine Production : It significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and GM-CSF in LPS-stimulated macrophages. The inhibition is dose-dependent, with effective concentrations ranging from 10 to 100 nm .
- Reduction in COX-2 Expression : this compound reduces COX-2 expression, which is crucial for the synthesis of prostaglandins like PGE2. In LPS-stimulated RAW 264.7 cells, it decreased PGE2 production by over 70% at concentrations as low as 100 nm .
- MAPK Pathway Modulation : It enhances the expression of MAPK phosphatase-1 (MKP-1), which negatively regulates MAPK pathways involved in inflammation. This modulation leads to a shortened activation course of p38 MAPK, further reducing inflammatory mediator production .
Case Studies
A study involving guinea pig models demonstrated that this compound effectively reduced clinical signs of allergic conjunctivitis by decreasing eosinophil infiltration and pro-inflammatory cytokine levels . The compound was more effective than dexamethasone in promoting eosinophil apoptosis and inhibiting migration .
Anti-Allergic Properties
This compound has been shown to effectively manage allergic reactions, particularly in ocular conditions. In a study on allergic conjunctivitis:
- Efficacy Compared to Dexamethasone : The compound was administered topically to OVA-sensitized guinea pigs post-allergen exposure and resulted in significant reductions in eosinophil activity and cytokine expression compared to controls .
- Mechanism : It reduced mRNA levels of chemokines CCL5 and CCL11, which are involved in eosinophil recruitment during allergic responses .
Pharmacokinetics
This compound has unique pharmacokinetic properties that enhance its therapeutic profile:
- Bioavailability : It exhibits low systemic activity with a bioavailability of approximately 9% when administered topically.
- Half-Life : The compound has a short half-life (around 2 hours), indicating rapid metabolism which may reduce prolonged systemic exposure .
Summary Table of Biological Activities
Activity Type | Observations | Effective Concentration |
---|---|---|
Cytokine Inhibition | Reduces TNF-α, GM-CSF | 10 - 100 nm |
COX-2 Reduction | Decreases PGE2 production | 100 nm |
Eosinophil Apoptosis | Promotes apoptosis in ocular models | N/A |
Chemokine Regulation | Lowers CCL5 and CCL11 levels | N/A |
Eigenschaften
IUPAC Name |
(2S)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFOYBQOIPQFY-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC[C@@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.